Positional Isomerism Drives Divergent LogP and Polar Surface Area
The 4‑substitution pattern yields a measurably different lipophilicity profile compared to the 5‑substituted analog. Computed XLogP3-AA for the target compound is 0.6, while piperonylamine (5‑isomer) has a computed XLogP3-AA of 1.1, a difference of Δ = 0.5 log units [1]. Topological polar surface area (TPSA) is identical at 44.5 Ų, but the distinct spatial arrangement of the amine group in the 4‑isomer alters local electron density and hydrogen‑bonding potential, which can affect passive permeability and off‑target binding.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | 1,3-Benzodioxol-5-ylmethanamine (Piperonylamine): XLogP3-AA = 1.1 |
| Quantified Difference | Δ = 0.5 log units lower for 4-isomer |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.04.14 release |
Why This Matters
A 0.5 log unit difference in LogP translates to a roughly 3‑fold shift in octanol/water partitioning, directly impacting solubility, membrane permeability, and CYP450 metabolism susceptibility—key parameters for lead optimization.
- [1] PubChem. Computed XLogP3-AA values for CID 19805444 and CID 7000. National Center for Biotechnology Information, 2025. View Source
